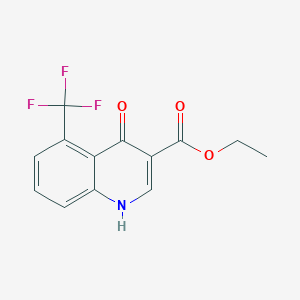

ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate is a chemical compound with the molecular formula C13H8F3NO3. It is commonly referred to as EF24 and has been the subject of extensive scientific research due to its potential applications as a therapeutic agent. EF24 is synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.

Applications De Recherche Scientifique

- Ethyl 4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate demonstrates moderate cytotoxic activity against cancer cell lines. Specifically:

- Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate serves as a precursor for novel rare earth (Eu^3+, Tb^3+, Gd^3+, Sm^3+, and Dy^3+) complexes .

- While not directly related to the compound itself, research involving quinoline derivatives has explored antimicrobial and analgesic activity .

Anticancer Activity

Rare Earth Complexes

Antimicrobial and Analgesic Properties

Agrochemical and Pharmaceutical Ingredients

Mécanisme D'action

Target of Action

Ethyl 4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate, also known as ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate, is a quinoline derivative . These derivatives are known to have various pharmacological applications . The compound exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .

Mode of Action

Quinoline derivatives are known for their antiseptic, antipyretic, and antiperiodic action . They have been used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .

Biochemical Pathways

Quinoline derivatives are known to have antiproliferative activity through inhibition of different enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases .

Result of Action

The compound exhibits a moderate cytotoxic activity against certain cancer cell lines . This suggests that it may induce cell death or inhibit cell proliferation in these cells.

Propriétés

IUPAC Name |

ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-2-20-12(19)7-6-17-9-5-3-4-8(13(14,15)16)10(9)11(7)18/h3-6H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVOYAYCMYYYTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC=CC(=C2C1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2999584.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2999595.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2999598.png)

![2-{[(3-Aminophenyl)carbamoyl]amino}acetamide](/img/structure/B2999606.png)

![2-Chloro-N-[[5-(difluoromethyl)-2-methylpyrazol-3-yl]methyl]propanamide](/img/structure/B2999607.png)